Antimalarial agent 33
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Overview
Description
Antimalarial agent 33 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s lifecycle, aiming to reduce the prevalence and severity of malaria infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 33 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are known for their antimalarial properties . The reaction conditions often involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: 4-toluenesulfonic acid, magnesium chloride, cupric nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
Antimalarial agent 33 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other protozoan infections.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mechanism of Action
The mechanism of action of Antimalarial agent 33 involves targeting the erythrocytic stage of the Plasmodium lifecycle. The compound binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and DNA . This results in the rapid killing of the parasite and reduction of parasite biomass .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug that also targets the erythrocytic stage of the parasite.
Artemisinin: Derived from the Chinese sweet wormwood plant, known for its rapid action and effectiveness against drug-resistant strains.
Quinoline derivatives: A broad class of compounds with varying degrees of antimalarial activity.
Uniqueness
Antimalarial agent 33 stands out due to its unique mechanism of action, involving the generation of free radicals that specifically target parasite proteins and DNA. This makes it particularly effective against drug-resistant strains of Plasmodium .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(cyclobutylamino)-6-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-10-5-7-11(8-6-10)14-9-13-15(22-14)16(21)20-17(19-13)18-12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H2,18,19,20,21) |
InChI Key |
GHKMRRXSJMTZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)NC4CCC4 |
Origin of Product |
United States |
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